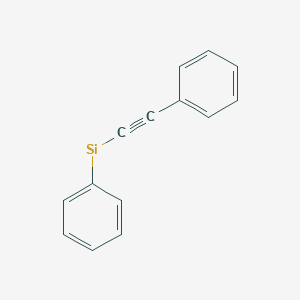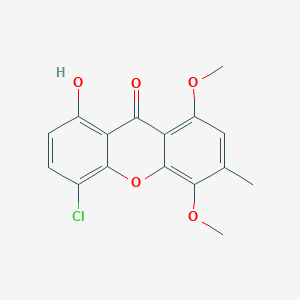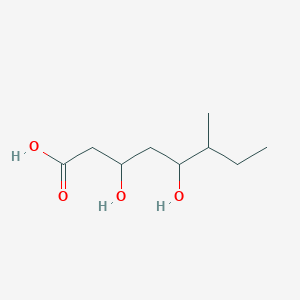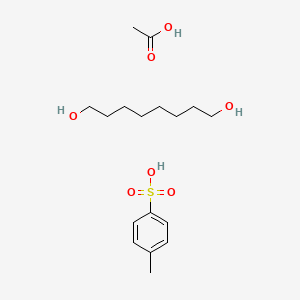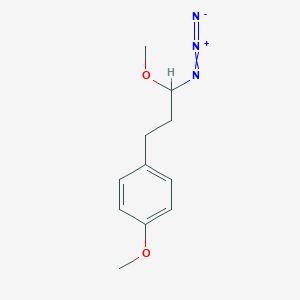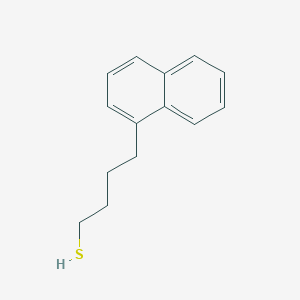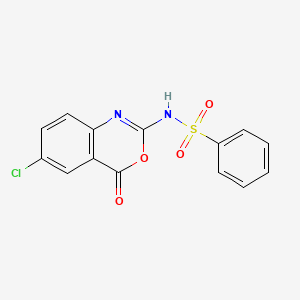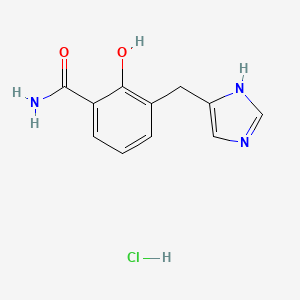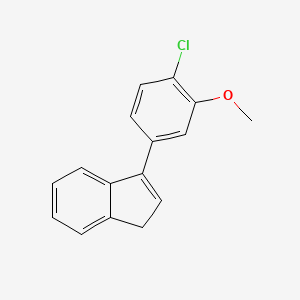![molecular formula C11H11N5O B14287202 7-Propylpyrimido[1,2-a]purin-10(1H)-one CAS No. 138555-43-8](/img/structure/B14287202.png)
7-Propylpyrimido[1,2-a]purin-10(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propylpyrimido[1,2-a]purin-10(1H)-one: is a heterocyclic aromatic compound that belongs to the class of purines. Purines are essential biological molecules that play a crucial role in various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction . This compound is characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propylpyrimido[1,2-a]purin-10(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with ribose 5-phosphate, which is phosphorylated by PRPP synthetase to form PRPP using two phosphates from ATP.
Amidotransferase Reaction: PRPP amidotransferase catalyzes the transfer of an amine group to PRPP, replacing the pyrophosphate on carbon 1, initiating the formation of the purine ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves highly regulated steps and specific reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Propylpyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Propylpyrimido[1,2-a]purin-10(1H)-one is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry .
Biology: In biological research, this compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 7-Propylpyrimido[1,2-a]purin-10(1H)-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA replication . The compound’s structure allows it to bind to enzyme active sites, blocking their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: 7-Propylpyrimido[1,2-a]purin-10(1H)-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a propyl group attached to the purine ring, which can influence its reactivity and interactions with biological molecules .
Properties
CAS No. |
138555-43-8 |
|---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
7-propyl-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C11H11N5O/c1-2-3-7-4-12-11-15-9-8(13-6-14-9)10(17)16(11)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
YYGQMBHJMAJXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


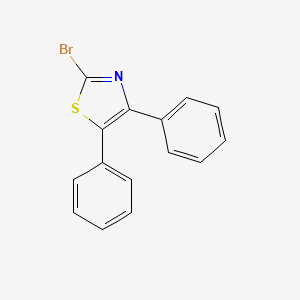
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
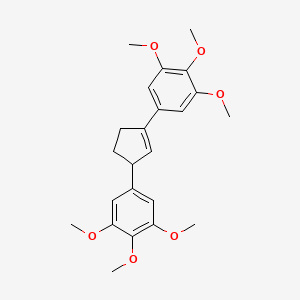
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
